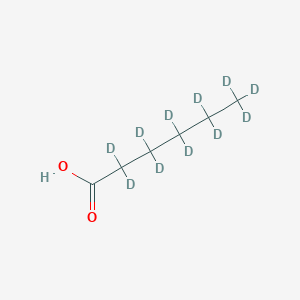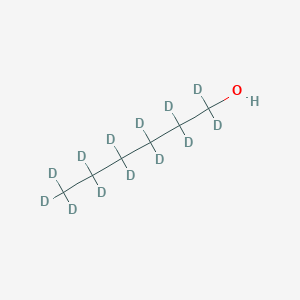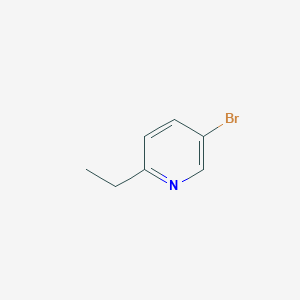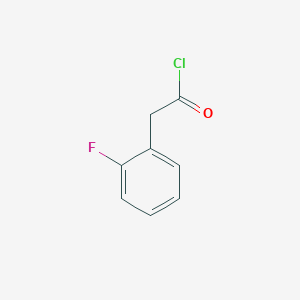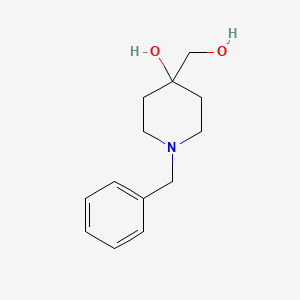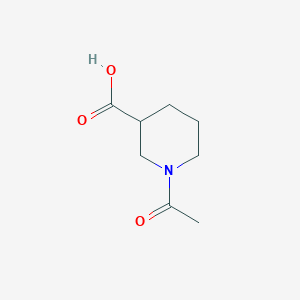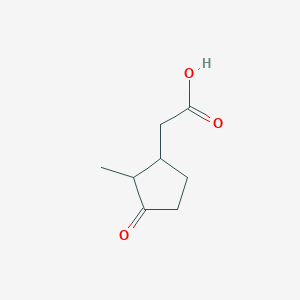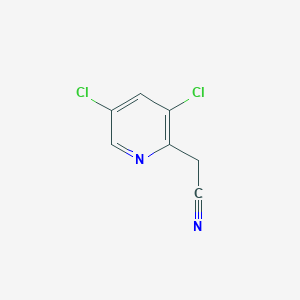
2-(3,5-Dichloropyridin-2-yl)acetonitrile
Descripción general
Descripción
2-(3,5-Dichloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H3Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a nitrile group at the 2nd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)acetonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of the nitrile group. One common method involves the reaction of 2-chloropyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the chlorine atoms at the desired positions. The resulting 3,5-dichloropyridine is then reacted with acetonitrile in the presence of a base like sodium hydride (NaH) to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 2-(3,5-Dichloropyridin-2-yl)ethylamine.
Oxidation Products: 2-(3,5-Dichloropyridin-2-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(3,5-Dichloropyridin-2-yl)acetonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloropyridine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
3,5-Dichloropyridine: Similar structure but without the nitrile group, affecting its reactivity and applications.
2-Chloropyridine: Only one chlorine atom, leading to different chemical properties and uses.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)acetonitrile is unique due to the presence of both chlorine atoms and the nitrile group, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and various research applications.
Propiedades
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLRLLFBCFUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide](/img/structure/B1339745.png)
